



Core Concepts: Understanding BAY 60-6583 and Partial Agonism

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Compound of Interest						
Compound Name:	BAY 60-6583					
Cat. No.:	B1667818	Get Quote				

BAY 60-6583 is a non-adenosine, pyridine-based compound that exhibits high affinity and selectivity for the human A2B adenosine receptor.[1][2] Unlike full agonists, which elicit a maximal response from a receptor, BAY 60-6583 is a partial agonist. This means it binds to the A2BAR and activates it, but produces a submaximal response compared to endogenous full agonists like adenosine or synthetic full agonists like NECA.[3][4] The partial agonism of BAY 60-6583 is a critical characteristic, as it can lead to a more nuanced and potentially safer pharmacological profile. At high concentrations of endogenous adenosine, BAY 60-6583 can act as an antagonist, blocking the effects of the full agonist.[2][3]

The efficacy of **BAY 60-6583** is also influenced by the expression level of the A2BAR in a given cell or tissue. In systems with low receptor expression, it may behave more like an antagonist, while in systems with high receptor overexpression, it can exhibit activity closer to that of a full agonist.[4][5] Furthermore, **BAY 60-6583** has been characterized as a biased agonist, preferentially activating certain downstream signaling pathways over others, such as the ERK1/2 pathway over calcium mobilization.[2][5][6]

Quantitative Data Presentation

The following tables summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of **BAY 60-6583** at adenosine receptors from various sources.

Table 1: Binding Affinity (Ki) of **BAY 60-6583** for Adenosine Receptors



Receptor Subtype	Species	Radioligand	Ki (nM)	Reference
A2B	Human	[3H]PSB-603	114	[7]
A2B	Mouse	[3H]PSB-603	136	[7]
A2B	Rat	[3H]PSB-603	100	[7]
A1	Human	[3H]CCPA	387	[7]
A1	Mouse	[3H]CCPA	351	[7]
A1	Rat	[3H]CCPA	514	[7]
A2A	Human	-	>10,000	[8]
A3	Human	[3H]NECA	223	[7]
A3	Mouse	[3H]NECA	3920	[7]
A3	Rat	[3H]NECA	2750	[7]

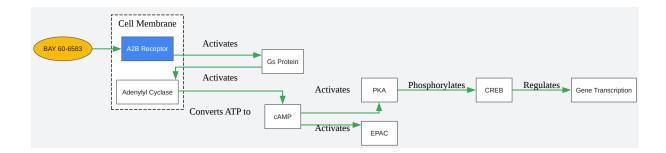
Table 2: Functional Potency (EC50) and Efficacy (Emax) of **BAY 60-6583** in cAMP Accumulation Assays

Cell Line	Receptor Expression	EC50 (nM)	Emax (% of NECA)	Reference
CHO-hA2B	Recombinant	3	Not specified	[8]
CHO-hA2B	Recombinant	~100	~56%	[3]
HEK293	Endogenous	242	73%	[5]
HEK293-hA2B	Recombinant	6.1	102%	[5]
A549	Endogenous	17.2 ± 2.5	Not specified	[9]
Murine A2B	Recombinant	2.83	Not specified	[2][10]
HEK293	Endogenous	619	Partial Agonist	[9]



Signaling Pathways

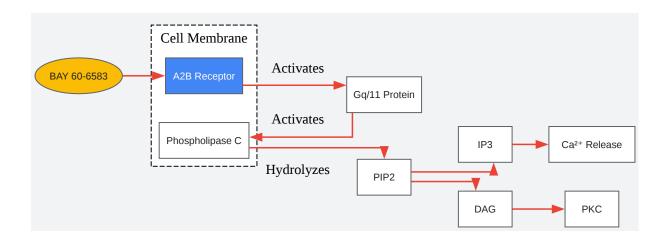
BAY 60-6583, upon binding to the A2B receptor, can initiate multiple intracellular signaling cascades. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[11][12] The A2BAR can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation.[13][14] Furthermore, BAY 60-6583 has been shown to be a biased agonist, preferentially activating the ERK1/2 pathway.[6]



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Fig 1: A2BAR Gs-cAMP Signaling Pathway

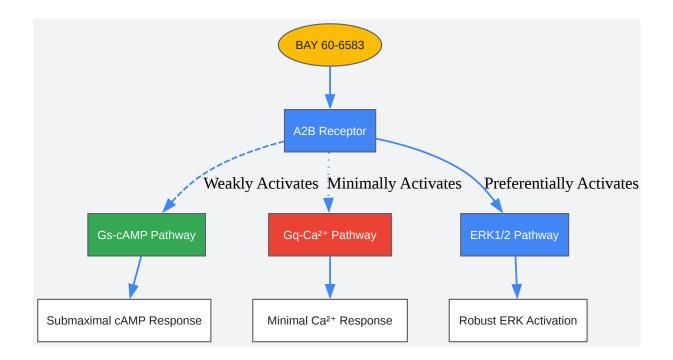




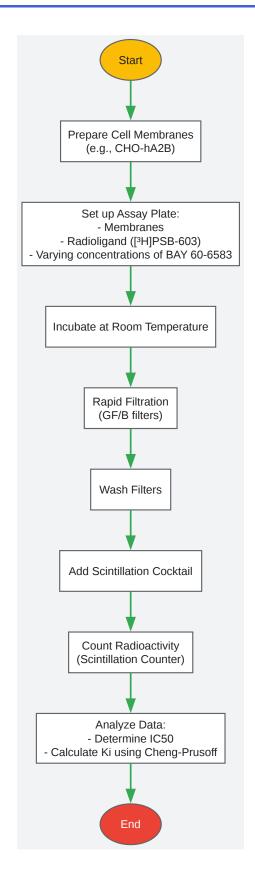
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Fig 2: A2BAR Gq-PLC Signaling Pathway









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